2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine
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Overview
Description
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is a synthetic organic compound that features a pyrrolidine ring, a benzylsulfonyl group, and a dimethylpyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Introduction of the Benzylsulfonyl Group: The benzylsulfonyl group is introduced via sulfonylation reactions, where benzylsulfonyl chloride reacts with the pyrrolidine derivative under basic conditions.
Attachment of the Dimethylpyrimidine Moiety: The final step involves the coupling of the benzylsulfonyl-pyrrolidine intermediate with a dimethylpyrimidine derivative, typically through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions under appropriate conditions (e.g., basic or acidic environments).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Biological Studies: Researchers study its effects on biological systems to understand its mechanism of action and potential therapeutic applications.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and benzylsulfonyl group are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The dimethylpyrimidine moiety may further enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure but differ in their functional groups and overall reactivity.
Sulfonyl Compounds: Benzylsulfonamide and benzylsulfonic acid are similar in containing the benzylsulfonyl group but lack the pyrrolidine and pyrimidine components.
Pyrimidine Derivatives: 4,6-Dimethylpyrimidine and its analogs are structurally related but do not possess the pyrrolidine or benzylsulfonyl groups.
Uniqueness
2-((1-(Benzylsulfonyl)pyrrolidin-3-yl)oxy)-4,6-dimethylpyrimidine is unique due to the combination of its three distinct moieties: the pyrrolidine ring, benzylsulfonyl group, and dimethylpyrimidine. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
2-(1-benzylsulfonylpyrrolidin-3-yl)oxy-4,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-13-10-14(2)19-17(18-13)23-16-8-9-20(11-16)24(21,22)12-15-6-4-3-5-7-15/h3-7,10,16H,8-9,11-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMRRTJAMODEOEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)S(=O)(=O)CC3=CC=CC=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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